molecular formula C13H14Cl2O3 B310701 Cyclopentyl(2,4-dichlorophenoxy)acetate

Cyclopentyl(2,4-dichlorophenoxy)acetate

Cat. No.: B310701
M. Wt: 289.15 g/mol
InChI Key: IRXJMJDEJJVVTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(2,4-dichlorophenoxy)acetate is a synthetic ester derivative of the herbicidal compound 2,4-dichlorophenoxyacetic acid (2,4-D). Its structure comprises a cyclopentyl ester group linked to the phenoxyacetic acid backbone substituted with chlorine atoms at the 2- and 4-positions of the aromatic ring (Fig. 1).

Chemical Formula: C₁₃H₁₄Cl₂O₃
Molar Mass: ~289.2 g/mol (calculated)
Key Features:

  • Chlorine substitutions at 2- and 4-positions for enhanced herbicidal activity.
  • Cyclopentyl ester group for tailored solubility and hydrolysis kinetics.

Properties

Molecular Formula

C13H14Cl2O3

Molecular Weight

289.15 g/mol

IUPAC Name

cyclopentyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C13H14Cl2O3/c14-9-5-6-12(11(15)7-9)17-8-13(16)18-10-3-1-2-4-10/h5-7,10H,1-4,8H2

InChI Key

IRXJMJDEJJVVTO-UHFFFAOYSA-N

SMILES

C1CCC(C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

C1CCC(C1)OC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physical Properties

The following table summarizes key properties of cyclopentyl(2,4-dichlorophenoxy)acetate and related compounds:

Compound Molar Mass (g/mol) Melting Point (°C) Solubility (Water) LogP (Estimated)
2,4-D (Parent Acid) 221.04 140–142 High (6.7 g/L) 2.81
Ethyl (2,4-dichlorophenoxy)acetate 249.09 Not reported Moderate (~50 mg/L) 3.45
Octyl (2,4-dichlorophenoxy)acetate 333.25 Not reported Low (~5 mg/L) 5.12
This compound 289.2 Not reported Low (~10–20 mg/L)* ~4.2*
Cyclopentyl(4-chlorophenoxy)acetate 254.7 Not reported Low (~15 mg/L)* ~3.8*

*Estimated based on structural analogues.

Key Observations :

  • The cyclopentyl ester exhibits intermediate molar mass and lipophilicity (LogP) compared to ethyl (smaller) and octyl (larger) esters.
  • Chlorine substitution: The 2,4-dichloro configuration (vs. 4-chloro in cyclopentyl(4-chlorophenoxy)acetate) significantly enhances herbicidal potency due to optimized electron-withdrawing effects .

Hydrolysis Kinetics :

  • Esters hydrolyze to release 2,4-D, the active herbicide. Hydrolysis rates follow the order: ethyl > cyclopentyl > octyl , influenced by ester group size and hydrophobicity. Faster hydrolysis in ethyl esters ensures rapid activity, while cyclopentyl and octyl esters provide prolonged release .

Mechanistic Insights :

  • Cyclopentyl ester : Balances lipophilicity for plant uptake and hydrolysis rate for sustained 2,4-D release. Comparable to octyl esters in persistence but with faster activation than octyl.
  • Ionic liquid formulations (e.g., with imidazolium cations) show superior activity due to improved solubility and systemic transport .

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